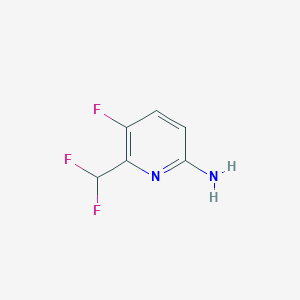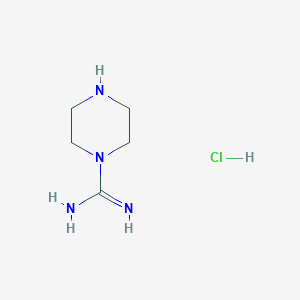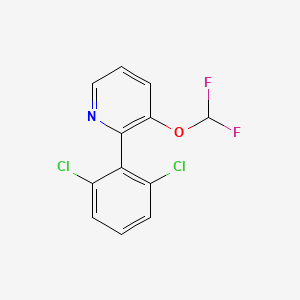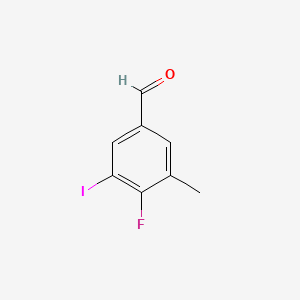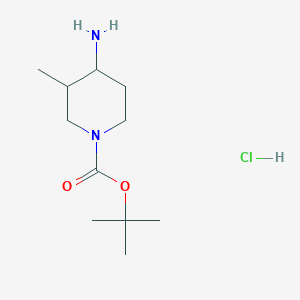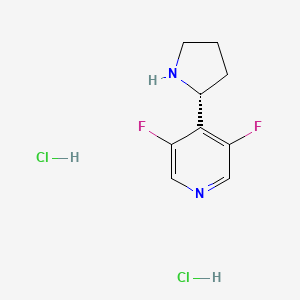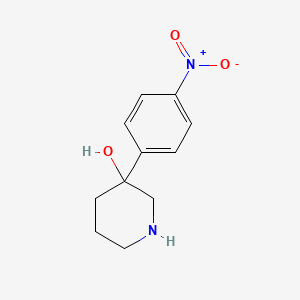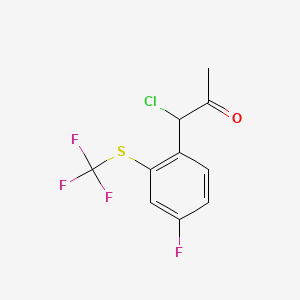
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H7ClF4OS and a molecular weight of 286.67 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with fluoro and trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Introduction of the chloro group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and platinum oxide.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The trifluoromethylthio group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the fluoro and trifluoromethylthio groups on the phenyl ring.
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one: Another isomer with different substitution patterns on the phenyl ring.
1-Chloro-1-(4-fluoro-2-(trifluoromethylsulfonyl)phenyl)propan-2-one: This compound has a trifluoromethylsulfonyl group instead of a trifluoromethylthio group, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7ClF4OS |
|---|---|
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
1-chloro-1-[4-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-3-2-6(12)4-8(7)17-10(13,14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
BPSWXLUAUFLNSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
